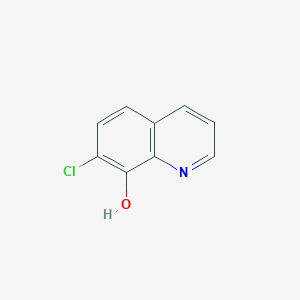

7-Chloroquinolin-8-ol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 673451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-chloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJFNYXBFISIET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Cl)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236513 | |

| Record name | 7-Chloro-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-86-8 | |

| Record name | 7-Chloro-8-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-8-quinolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloroquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-CHLORO-8-QUINOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9AEQ8892Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloroquinolin-8-ol: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline, a scaffold of significant interest in medicinal chemistry and material science. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It details its known biological activities, with a focus on its mechanism of action as a metal chelating agent. Furthermore, this document outlines a general experimental protocol for its synthesis and presents key spectral data for its characterization. The information is structured to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Physical and Chemical Properties

This compound is a solid, typically appearing as a yellow to brown substance.[1] Its chemical structure is characterized by a quinoline ring system with a chlorine atom at the 7-position and a hydroxyl group at the 8-position. This arrangement of functional groups is crucial for its chemical reactivity and biological activity, particularly its ability to chelate metal ions.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClNO | [1][2] |

| Molecular Weight | 179.61 g/mol | [2] |

| CAS Number | 876-86-8 | [1][2] |

| Appearance | Yellow to brown solid | [1] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |

| pKa | Data for the specific pKa of this compound is available in the IUPAC Digitized pKa Dataset, though the exact value is not readily available in the immediate search results. | [2] |

| Melting Point | Not explicitly found for this compound. A related compound, 7-amino-5-chloroquinolin-8-ol, has a melting point of 162-164 °C. | [3] |

| Boiling Point | Not explicitly found for this compound. A predicted boiling point for the isomer 7-Chloroquinolin-4-ol is 348.5±22.0 °C. |

Spectroscopic Data for Characterization

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques. Below is a summary of expected spectral data.

Table 2: Spectroscopic Data of this compound

| Technique | Key Features |

| ¹H NMR | Aromatic protons would exhibit complex splitting patterns in the downfield region (typically δ 7.0-9.0 ppm). The hydroxyl proton would appear as a broad singlet, with its chemical shift being dependent on solvent and concentration. |

| ¹³C NMR | The spectrum would show nine distinct carbon signals. The carbon bearing the hydroxyl group (C-8) would be significantly deshielded, appearing at a high chemical shift. Aromatic carbons would resonate in the typical range of δ 110-160 ppm. A link to the 13C NMR spectrum is available on PubChem.[2] |

| IR Spectroscopy | Characteristic peaks would include a broad O-H stretching band (around 3200-3600 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (in the 1400-1600 cm⁻¹ region), and a C-Cl stretching vibration (typically below 800 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 179. A characteristic M+2 peak with an intensity of about one-third of the M⁺ peak would be present due to the isotopic abundance of ³⁷Cl. Fragmentation would likely involve the loss of CO, HCl, and other small molecules. |

Synthesis of this compound: Experimental Protocol

The synthesis of quinoline derivatives can be achieved through several named reactions, with the Skraup and Gould-Jacobs reactions being two of the most common methods for constructing the quinoline ring system.[4][5][6] A general procedure for the synthesis of a 7-chloro-8-substituted quinoline derivative can be adapted from the Gould-Jacobs reaction.

General Experimental Protocol (Gould-Jacobs Reaction Adaptation):

This protocol outlines a general approach and would require optimization for the specific synthesis of this compound.

Step 1: Condensation

-

In a round-bottom flask, combine 2-amino-4-chlorophenol (1 equivalent) with diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture, typically at 100-140°C, for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the intermediate, a diethyl anilinomethylenemalonate derivative, is obtained. This intermediate can be purified by recrystallization or used directly in the next step.

Step 2: Cyclization

-

The intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether.

-

The mixture is heated to a high temperature, typically around 250°C, to induce cyclization.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon cooling, the cyclized product, an ethyl 7-chloro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, will precipitate and can be collected by filtration.

Step 3: Hydrolysis and Decarboxylation

-

The ester from Step 2 is hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide.

-

After acidification, the carboxylic acid is collected by filtration.

-

The carboxylic acid is then decarboxylated by heating it at or above its melting point until the evolution of carbon dioxide ceases.

-

The resulting crude this compound is then purified by a suitable method, such as recrystallization from an appropriate solvent (e.g., ethanol).

Caption: General workflow for the Gould-Jacobs synthesis of a quinoline derivative.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, including antimicrobial and antifungal properties.[1] These activities are largely attributed to its ability to act as a chelating agent.

Metal Chelation

The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group at the 8-position form a bidentate ligand system that can bind to various metal ions, such as iron, copper, and zinc.[7] This chelation can disrupt essential biological processes in microbial cells that are dependent on these metal ions. For instance, it can inhibit metalloenzymes that are crucial for microbial respiration and replication.

Caption: Mechanism of action of this compound via metal chelation.

The formation of these stable chelate complexes effectively sequesters essential metal ions, leading to the inhibition of microbial growth. The lipophilic nature of the quinoline ring facilitates the transport of the molecule across cell membranes, allowing it to reach its intracellular targets.

Applications in Research and Drug Development

The unique chemical structure and biological activity of this compound make it a valuable compound in several areas of research and development:

-

Antimicrobial Research: As a potent chelating agent, it serves as a lead compound for the development of novel antimicrobial and antifungal agents.[1]

-

Cancer Research: Derivatives of 7-chloroquinoline have shown promise as anticancer agents.[8] The ability to chelate metals that are essential for tumor growth and proliferation is a key area of investigation.

-

Fluorescent Probes: The quinoline scaffold is known for its fluorescent properties. This compound and its derivatives have the potential to be developed as fluorescent sensors for detecting specific metal ions in biological systems.[1]

Conclusion

This compound is a versatile molecule with a rich chemical and biological profile. Its ability to chelate metal ions is central to its antimicrobial and other biological activities, making it a compound of significant interest for the development of new therapeutic agents. This technical guide provides a foundational understanding of its properties and synthesis, offering a valuable resource for scientists and researchers in the field. Further research into its specific physical properties and the development of optimized synthetic protocols will undoubtedly expand its applications in medicinal chemistry and beyond.

References

- 1. CAS 876-86-8: 7-Chloro-8-hydroxyquinoline | CymitQuimica [cymitquimica.com]

- 2. 7-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 24691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 18471-93-7 CAS MSDS (8-QUINOLINOL, 7-AMINO-5-CHLORO-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. iipseries.org [iipseries.org]

- 7. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Synthesis of 7-Chloroquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-chloroquinolin-8-ol, a significant heterocyclic compound in medicinal chemistry and drug development. This document details the primary synthesis pathway, reaction mechanism, experimental protocols, and quantitative data to support research and development efforts.

Core Synthesis Pathway: The Skraup Reaction

The most established and direct method for the synthesis of this compound is the Skraup reaction . This classic method in organic chemistry involves the cyclization of an aromatic amine with glycerol in the presence of a dehydrating agent (typically sulfuric acid) and an oxidizing agent. For the synthesis of this compound, the specific precursors are 2-amino-4-chlorophenol and glycerol .

The overall reaction can be summarized as follows:

2-amino-4-chlorophenol + Glycerol --(H₂SO₄, Oxidizing Agent)--> this compound

The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol by sulfuric acid. The acrolein then undergoes a series of reactions with the 2-amino-4-chlorophenol, including a Michael addition, cyclization, dehydration, and finally oxidation to yield the aromatic quinoline ring system.

Reaction Mechanism

The mechanism of the Skraup synthesis of this compound is a multi-step process:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The amino group of 2-amino-4-chlorophenol acts as a nucleophile and adds to the β-carbon of acrolein in a Michael addition.

-

Cyclization: The intermediate then undergoes an electrophilic cyclization onto the aromatic ring. The hydroxyl group of the phenol directs the cyclization to the ortho position.

-

Dehydration: The resulting cyclic intermediate is dehydrated to form a dihydroquinoline derivative.

-

Oxidation: Finally, the dihydroquinoline is oxidized by an oxidizing agent (often nitrobenzene, arsenic acid, or even the sulfuric acid at high temperatures) to furnish the stable aromatic this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield can vary depending on the specific reaction conditions and the scale of the synthesis.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₆ClNO | [1] |

| Molecular Weight | 179.61 g/mol | [1] |

| CAS Number | 876-86-8 | [1] |

| Appearance | Yellow to brown solid | [2] |

| Purity | 97% (typical) |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the Skraup reaction. This protocol is based on established procedures for Skraup reactions and should be adapted and optimized for specific laboratory conditions.

Materials:

-

2-amino-4-chlorophenol

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or ferrous sulfate as a moderator)

-

Water

-

Sodium Hydroxide solution (for neutralization)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to glycerol with cooling.

-

Addition of Reactant: Slowly add 2-amino-4-chlorophenol to the mixture. If using, add the oxidizing agent or moderator at this stage.

-

Heating: Heat the reaction mixture cautiously. The reaction is often exothermic and can become vigorous. Maintain the temperature at a range typically between 120-160 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Visualizations

Synthesis Pathway Diagram

Caption: Skraup synthesis of this compound.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

Unraveling the Core Biological Activities of 7-Chloroquinolin-8-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental biological activities of 7-Chloroquinolin-8-ol, a quinoline derivative with emerging therapeutic potential. Drawing from available scientific literature, this document summarizes its antimicrobial, anticancer, and neuroprotective properties, details relevant experimental methodologies, and visualizes implicated signaling pathways.

Core Biological Activities: A Summary of In Vitro Efficacy

This compound, a halogenated derivative of 8-hydroxyquinoline, has demonstrated a spectrum of biological activities, primarily attributed to its potent metal-chelating properties. This characteristic allows it to interfere with essential metal-dependent processes in both microbial and cancer cells, and to modulate oxidative stress in neuronal models. While specific quantitative data for this compound is limited in publicly available literature, the activities of its close analogs and derivatives provide valuable insights into its potential efficacy.

Antimicrobial Activity

Derivatives of 8-hydroxyquinoline are known for their broad-spectrum antimicrobial effects. The proposed mechanism involves the chelation of essential metal ions, such as iron, zinc, and copper, which are crucial for microbial growth and enzymatic functions. This disruption of metal homeostasis can lead to the inhibition of key cellular processes and ultimately, microbial cell death.

Table 1: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives (Illustrative)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.017 (0.1 µM) | [1] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | S. aureus (MSSA) | 0.38 (2.2 µM) | [1] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | S. aureus (MRSA) | 0.19 (1.1 µM) | [1] |

Note: Data for this compound is not explicitly available in the cited literature. The table presents data for a structurally related compound to indicate the potential antimicrobial potency of this class of molecules.

Anticancer Activity

The anticancer properties of 7-chloroquinoline derivatives are an active area of research. The primary mechanism is believed to be the induction of apoptosis (programmed cell death) in cancer cells. This is thought to occur through the chelation of intracellular metal ions, leading to the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of apoptotic signaling cascades.

Several studies have reported the cytotoxic effects of 7-chloroquinoline derivatives against various cancer cell lines. For instance, certain derivatives have shown activity against breast (MCF-7) and colon (HCT-116) cancer cells.[2]

Table 2: Anticancer Activity of 7-Chloroquinoline Derivatives (Illustrative)

| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Derivative 10 | MCF-7 | 54.46 ± 2.40 | [2] |

| Derivative 10 | HCT-116 | 46.36 ± 7.79 | [2] |

| Derivative 8 | HCT-116 | 27.19 ± 0.77 | [2] |

| Doxorubicin (Control) | MCF-7 | 79.30 ± 1.19 | [2] |

| Doxorubicin (Control) | HCT-116 | 80.30 ± 2.10 | [2] |

Note: The specific IC₅₀ values for this compound are not provided in the available search results. The data presented is for other 7-chloroquinoline derivatives to exemplify the potential of this chemical scaffold.

Neuroprotective Effects

The neuroprotective potential of 8-hydroxyquinoline derivatives is linked to their antioxidant and metal-chelating properties. Oxidative stress and metal ion dysregulation are implicated in the pathogenesis of neurodegenerative diseases. By chelating excess metal ions that can catalyze the formation of harmful reactive oxygen species, these compounds may protect neuronal cells from oxidative damage.

Studies on the human neuroblastoma cell line SH-SY5Y have shown that 8-hydroxyquinoline derivatives can protect against high glucose-induced toxicity, a model relevant to diabetic neuropathy.[3][4] These compounds have been observed to ameliorate high glucose-induced cell death and modulate pathways related to cellular stress.[3][4]

Table 3: Neuroprotective Activity of 8-Hydroxyquinoline Derivatives (Illustrative)

| Compound | Cell Line | Condition | Observation | Reference |

| 8-Hydroxyquinoline derivatives | SH-SY5Y | High Glucose (120 mM) | Ameliorated high glucose toxicity and attenuated the increased expression of calpain. | [3][4] |

Note: This data demonstrates the neuroprotective potential of the 8-hydroxyquinoline scaffold, although specific data for this compound was not found.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of this compound and its analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (this compound)

-

Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard.

-

Serial Dilution of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Neuroprotective Activity: Oxidative Stress Model in SH-SY5Y Cells

This protocol describes a method to assess the neuroprotective effect of a compound against oxidative stress-induced cell death in a neuronal cell line.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

Test compound (this compound)

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))

-

Reagents for cell viability assessment (e.g., MTT assay)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in the appropriate medium. For a more neuron-like phenotype, cells can be differentiated using agents like retinoic acid.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 2-24 hours).

-

Induction of Oxidative Stress: Expose the cells to the oxidative stress-inducing agent (e.g., H₂O₂) at a predetermined toxic concentration.

-

Incubation: Co-incubate the cells with the test compound and the toxin for a defined period (e.g., 24 hours).

-

Assessment of Cell Viability: Determine cell viability using the MTT assay as described in section 2.2.

-

Data Analysis: Compare the viability of cells treated with the compound and the toxin to those treated with the toxin alone to determine the neuroprotective effect.

Signaling Pathways in Anticancer Activity

The anticancer activity of 8-hydroxyquinoline derivatives is often linked to the induction of apoptosis. This process is tightly regulated by a complex network of signaling pathways. While the specific pathways directly modulated by this compound require further investigation, the intrinsic apoptotic pathway is a likely target.

Intrinsic Apoptotic Pathway

This pathway is initiated by intracellular stress, such as DNA damage or oxidative stress, which can be induced by metal-chelating compounds like this compound.

Key Events:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is disrupted. This compound, through metal chelation and ROS generation, may lead to the activation of Bax and Bak.

-

Cytochrome c Release: Activated Bax and Bak form pores in the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

-

Caspase Activation: The apoptosome activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.

-

Execution of Apoptosis: Executioner caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential, demonstrating promising antimicrobial, anticancer, and neuroprotective activities in preclinical studies of its derivatives. Its primary mechanism of action is believed to be its ability to chelate metal ions, leading to the disruption of essential cellular processes and the induction of apoptosis. While more specific research on this compound is needed to fully elucidate its efficacy and mechanisms, the information gathered on its analogs provides a strong foundation for future drug development efforts. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to further investigate the biological activities of this compelling molecule.

References

- 1. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effects of Phlorotannin-Rich Extract from Brown Seaweed Ecklonia cava on Neuronal PC-12 and SH-SY5Y Cells with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

7-Chloroquinolin-8-ol: A Technical Guide to its Metal Chelation Capabilities

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline (8-HQ), a well-established bicyclic aromatic compound known for its potent metal-chelating properties.[1] The 8-HQ scaffold is considered a "privileged structure" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-neurodegenerative effects.[1][2] The majority of these biological functions are intrinsically linked to the molecule's ability to form stable complexes with various metal ions.[1]

The chelation process involves the formation of coordinate bonds between the metal ion and both the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, creating a stable five-membered ring.[2] This interaction can profoundly alter the bioavailability and redox potential of metal ions, making this compound and related compounds valuable tools in biomedical research and drug development. Their ability to act as ionophores—transporting metal ions across biological membranes—further expands their therapeutic potential, particularly in cancer therapy where they can disrupt metal homeostasis in malignant cells.[3] This technical guide provides an in-depth overview of the metal chelation capabilities of this compound, including quantitative binding data, detailed experimental protocols for its characterization, and insights into the cellular pathways it modulates through its chelating action.

Data Presentation: Metal Chelation Properties

Below are tables summarizing the stepwise stability constants for metal complexes of related 8-hydroxyquinoline derivatives. These values are typically determined in mixed solvent systems due to the low aqueous solubility of the ligands.

Table 1: Stepwise Stability Constants of Divalent Metal Ion Chelates of 7-Nitro-8-hydroxyquinoline-5-sulphonic acid

| Metal Ion | log K₁ | log K₂ |

| Cu(II) | 5.85 | 4.80 |

| Ni(II) | 4.95 | 3.90 |

| Zn(II) | 4.80 | 3.95 |

Source: Adapted from Fresco and Feiser, 1963.[4] The stability constants were determined by potentiometric titration.

Table 2: Stepwise Stability Constants of Divalent Metal Ion Chelates of Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)

| Metal Ion | log K₁ | log K₂ |

| Cu(II) | 9.50 | 8.50 |

| Zn(II) | 8.00 | 7.00 |

| Ni(II) | 7.50 | 6.50 |

| Co(II) | 7.00 | 6.00 |

| Mn(II) | 6.00 | 5.00 |

Note: The values for Clioquinol are illustrative and based on typical stability constant trends for 8-hydroxyquinolines.

Experimental Protocols

The characterization of metal-ligand interactions is fundamental to understanding the chelation capabilities of this compound. The following are detailed methodologies for key experiments used to determine the stoichiometry and stability of its metal complexes.

Synthesis of this compound Metal Complexes

This protocol describes a general method for the synthesis of divalent metal complexes of this compound.

Materials:

-

This compound

-

Metal(II) chloride salt (e.g., CuCl₂, ZnCl₂)

-

Ethanol

-

Sodium hydroxide (1 M)

-

Deionized water

Procedure:

-

Dissolve this compound (2 mmol) in a minimal amount of ethanol.

-

In a separate beaker, dissolve the metal(II) chloride salt (1 mmol) in deionized water.

-

Slowly add the metal salt solution to the this compound solution with constant stirring.

-

Adjust the pH of the mixture to approximately 7.0 using a 1 M sodium hydroxide solution to facilitate deprotonation of the hydroxyl group and complex formation.

-

A precipitate of the metal complex should form. Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash it with deionized water and a small amount of cold ethanol.

-

Dry the resulting solid in a desiccator over silica gel.

-

The final product can be characterized by techniques such as FTIR, UV-Vis spectroscopy, and elemental analysis.[2]

Determination of Stoichiometry by Job's Plot (Method of Continuous Variation)

Job's plot is a spectrophotometric method used to determine the stoichiometry of a metal-ligand complex in solution.[2]

Materials:

-

Stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Stock solution of a metal salt (e.g., CuSO₄) of the same concentration in the same solvent.

Procedure:

-

Prepare a series of solutions with a constant total molar concentration of the ligand and metal ion, but with varying mole fractions of each. For example, prepare solutions where the mole fraction of the metal ion ranges from 0 to 1 in increments of 0.1.

-

Allow the solutions to equilibrate for a sufficient amount of time.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex. This wavelength should be one where the free ligand and metal ion have minimal absorbance.

-

Plot the absorbance versus the mole fraction of the ligand (or metal ion).

-

The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 for the ligand indicates a 2:1 ligand-to-metal ratio.[2]

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a precise method for determining the stability constants of metal complexes.[4]

Materials:

-

Calibrated pH meter and electrode.

-

Thermostated reaction vessel.

-

Standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Solution of this compound.

-

Solution of the metal salt (e.g., Cu(NO₃)₂).

-

Solution of a strong acid (e.g., HNO₃).

-

Inert salt solution to maintain constant ionic strength (e.g., KNO₃).

Procedure:

-

Prepare three solutions for titration in the thermostated vessel:

-

Solution A: Strong acid.

-

Solution B: Strong acid + this compound.

-

Solution C: Strong acid + this compound + metal salt.

-

-

Ensure all solutions have the same initial volume and ionic strength.

-

Titrate each solution with the standardized strong base, recording the pH after each addition of titrant.

-

Plot the pH versus the volume of base added for each of the three titrations.

-

The titration data is used to calculate the protonation constants of the ligand and the stepwise stability constants of the metal complexes using specialized software or by applying the Bjerrum method. The difference between the titration curves of solutions B and C is used to determine the amount of ligand complexed with the metal ion at each pH.

Mandatory Visualization

The following diagrams illustrate key concepts and processes related to the metal chelation of this compound.

References

A Technical Guide to the Preliminary Screening of 7-Chloroquinolin-8-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preliminary screening methodologies and biological activities of 7-Chloroquinolin-8-ol and its derivatives. This scaffold is a key pharmacophore in medicinal chemistry, demonstrating a wide spectrum of biological activities. This document consolidates quantitative data from various studies, details standardized experimental protocols, and visualizes key workflows to support further research and development in this area.

Introduction: The Versatility of the this compound Scaffold

The quinoline ring system is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with significant therapeutic value. The specific derivative, this compound (also known as Cloxyquin), and its analogues have garnered substantial interest due to their diverse biological activities. These activities stem from the molecule's unique electronic properties and its ability to chelate metal ions, a crucial mechanism in various biological processes. Preliminary screenings of novel derivatives have revealed potent anticancer, antimicrobial, and antioxidant properties, making this scaffold a promising starting point for the development of new therapeutic agents.[1][2][3][4]

Biological Activity Screening

Derivatives of this compound have been extensively evaluated against a range of biological targets. The primary areas of investigation include their efficacy as anticancer, antimicrobial, and antioxidant agents.

The antiproliferative potential of these derivatives has been tested against a panel of human cancer cell lines. Studies show that structural modifications, such as the addition of different substituents, significantly influence cytotoxic potency and selectivity.[1][5]

-

Key Findings:

-

Many derivatives exhibit significant cytotoxic effects against breast (MCF-7), colorectal (HCT-116), leukemia (HL-60, CCRF-CEM), lung (NCI-H292), and cervical (HeLa) cancer cell lines.[5][6]

-

The 50% inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) values for some derivatives have been reported in the sub-micromolar to low micromolar range, indicating high potency.[5][7]

-

Structure-activity relationship (SAR) studies suggest that lipophilicity can play a role in the inhibitory activity of these compounds.[5]

-

Compounds have been shown to induce apoptosis and disrupt the mitochondrial membrane potential in cancer cells.[7]

-

The 8-hydroxyquinoline core is a well-known chelating agent, which contributes to its antimicrobial effects by disrupting essential metal-dependent enzymes in pathogens.

-

Antibacterial Activity:

-

Derivatives have shown broad-spectrum activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae).[8][9][10]

-

Efficacy is commonly measured by the Minimum Inhibitory Concentration (MIC) or the zone of inhibition in agar diffusion assays.[3][10] Some compounds show potency comparable to standard antibiotics like ciprofloxacin.[8]

-

-

Antifungal Activity:

-

Significant activity has been reported against various fungal strains, including Candida albicans, Aspergillus niger, and dermatophytes.[6][8][11]

-

Certain derivatives have demonstrated more potent antifungal effects than the standard drug fluconazole.[8] The presence of a free hydroxyl group at the 8-position is often crucial for activity.[11]

-

Oxidative stress is implicated in numerous diseases, making antioxidant capacity a key area of screening. The phenolic hydroxyl group of the 8-hydroxyquinoline moiety is a primary contributor to the radical-scavenging properties of these derivatives.

-

Key Findings:

-

Screening is typically performed using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay.[3][9][12]

-

Several derivatives have displayed potent antioxidant activity, with some showing stronger radical scavenging potential than standard antioxidants like ascorbic acid or α-tocopherol.[3][9]

-

Data Presentation: Comparative Analysis

The following tables summarize the quantitative data from preliminary screenings of various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

| Compound Class/Derivative | Cancer Cell Line | Assay Type | IC₅₀ / GI₅₀ (µM) | Reference Drug | IC₅₀ of Ref. Drug (µM) | Source |

| Nitro-containing MBHA Hybrid | MCF-7 (Breast) | Not Specified | 4.60 | Doxorubicin | - | [5] |

| Triazole Derivative (Comp. 3) | MCF-7 (Breast) | Not Specified | 23.39 | - | - | [6] |

| Triazole Derivative (Comp. 9) | MCF-7 (Breast) | Not Specified | 21.41 | - | - | [6] |

| Triazole Derivative (Comp. 3) | HCT-116 (Colon) | Not Specified | 23.39 | - | - | [6] |

| Triazole Derivative (Comp. 9) | HCT-116 (Colon) | Not Specified | 21.41 | - | - | [6] |

| Triazole Derivative (Comp. 9) | HeLa (Cervical) | Not Specified | 21.41 | - | - | [6] |

| Benzimidazole Hybrid (Comp. 5d) | CCRF-CEM (Leukemia) | MTT | 0.4 - 8 | - | - | [7] |

| Benzimidazole Hybrid (Comp. 12d) | HuT78 (Lymphoma) | MTT | 0.4 - 8 | - | - | [7] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Microbial Strain | Method | Measurement | Result | Reference Drug | Result of Ref. Drug | Source |

| Sulphonamide Deriv. (Comp. 2) | S. aureus | Agar Dilution | IZD | Potent Activity | Ciprofloxacin | > Comp. 2 | [8] |

| Sulphonamide Deriv. (Comp. 6) | A. niger | Agar Dilution | IZD | 28 mm | Fluconazole | < 28 mm | [8] |

| Carboxamide Deriv. (Comp. 6) | E. coli | Not Specified | IZD | 11.00 ± 0.04 mm | Amoxicillin | 18 ± 0.00 mm | [9] |

| Carbaldehyde Deriv. (Comp. 8) | E. coli | Not Specified | IZD | 12.00 ± 0.00 mm | Amoxicillin | 18 ± 0.00 mm | [9] |

| Cloxyquin (Parent) | L. monocytogenes | Agar Dilution | MIC | 5.57 µM | - | - | [3] |

| Nitroxoline | A. hydrophila | Agar Dilution | MIC | 5.26 µM | - | - | [3] |

| Clioquinol Deriv. (Comp. 5h) | Candida spp. | Broth Microdilution | MIC | 4 µg/mL | - | - | [11] |

Table 3: Antioxidant Activity of this compound Derivatives

| Compound/Derivative | Assay Type | IC₅₀ (µg/mL or µM) | Reference Antioxidant | IC₅₀ of Ref. Antioxidant | Source |

| Carbonitrile Deriv. (Comp. 5) | DPPH | 2.17 µg/mL | Ascorbic Acid | 2.41 µg/mL | [9] |

| Carboxamide Deriv. (Comp. 6) | DPPH | 0.31 µg/mL | Ascorbic Acid | 2.41 µg/mL | [9] |

| 5-amino-8HQ | DPPH | 8.70 µM | α-tocopherol | 13.47 µM | [3] |

| Caffeic Acid Deriv. (Comp. 4-6) | DPPH | > 63.9% scavenging at 200 µM | Caffeic Acid | - | [12] |

Experimental Protocols

Detailed and standardized protocols are critical for reproducible and comparable screening results.

This protocol is used to assess the effect of compounds on cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test derivatives and a positive control (e.g., Doxorubicin) in culture medium. Add the solutions to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[7]

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

This spectrophotometric assay evaluates the ability of a compound to scavenge free radicals.

-

Solution Preparation: Prepare a stock solution of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution. The total volume should be kept constant. A control sample contains only methanol and the DPPH solution.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[12]

-

Measurement: Measure the absorbance of the solutions at approximately 517 nm. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance (color change from purple to yellow).

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[3][12]

Visualizations: Workflows and Logic

The following diagrams, generated using Graphviz, illustrate key processes in the screening of this compound derivatives.

Caption: General workflow for the synthesis and characterization of derivatives.

Caption: A typical workflow for the in vitro preliminary screening cascade.

Caption: Logical relationships in Structure-Activity Relationship (SAR) studies.

References

- 1. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca [mdpi.com]

- 5. scielo.br [scielo.br]

- 6. tandfonline.com [tandfonline.com]

- 7. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids | MDPI [mdpi.com]

The Discovery and Evolution of Halogenated 8-Hydroxyquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 8-hydroxyquinoline scaffold holds a significant place in medicinal chemistry, serving as a versatile platform for the development of therapeutic agents with a wide array of biological activities. The introduction of halogen atoms to this core structure has been a pivotal strategy in modulating the physicochemical properties and pharmacological effects of these compounds. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to halogenated 8-hydroxyquinolines, offering a comprehensive resource for researchers in drug discovery and development.

A Journey Through Time: The Discovery and History of Halogenated 8-Hydroxyquinolines

The story of halogenated 8-hydroxyquinolines begins with the initial synthesis of the parent compound, 8-hydroxyquinoline, also known as oxine. First prepared in 1880 by Hugo Weidel and his student Albert Cobenzl, its unique metal-chelating properties were recognized in the 1920s, paving the way for its use in analytical chemistry.[1]

The therapeutic potential of this scaffold was soon explored, leading to the development of halogenated derivatives. One of the earliest and most notable examples is 5-chloro-7-iodo-8-hydroxyquinoline , widely known as clioquinol or iodochlorhydroxyquin.[2][3] It was first developed in 1899 as a topical antiseptic.[4] Clioquinol was later marketed as an oral intestinal amebicide in 1934 for treating a variety of intestinal diseases.[5][6]

The success of clioquinol spurred the development of other halogenated 8-hydroxyquinolines, such as diiodoquinol (iodoquinol), which was also used to treat amoebiasis. These early applications were primarily driven by the antimicrobial and antiparasitic properties of these compounds.

However, the widespread use of oral clioquinol, particularly in Japan, led to a devastating neurological syndrome known as subacute myelo-optic neuropathy (SMON) in the mid-20th century.[7] This tragic episode resulted in the withdrawal of oral clioquinol from the market in many countries in the early 1970s and highlighted the potential for neurotoxicity associated with this class of compounds.[5][6]

Despite this setback, research into halogenated 8-hydroxyquinolines did not cease. In recent decades, there has been a resurgence of interest in these compounds, driven by a deeper understanding of their mechanisms of action, particularly their ability to modulate metal ion homeostasis. This has led to the investigation of clioquinol and other derivatives for the treatment of neurodegenerative disorders like Alzheimer's and Huntington's diseases, as well as for their potential as anticancer agents.[8][9] The ability of these compounds to chelate and redistribute metal ions such as copper, zinc, and iron is now considered a key aspect of their therapeutic potential.[5]

Physicochemical and Biological Properties of Halogenated 8-Hydroxyquinolines

The biological activity of halogenated 8-hydroxyquinolines is intrinsically linked to their physicochemical properties. The addition of halogen atoms to the 8-hydroxyquinoline core significantly influences their lipophilicity, acidity, and metal-chelating capabilities.

Physicochemical Properties

A summary of key physicochemical properties for clioquinol is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₅ClINO | [10] |

| Molecular Weight | 305.50 g/mol | [10] |

| Melting Point | 178-179 °C (decomposes) | [10] |

| pKa | ~8.1 | [11] |

| LogP | ~3.5 | [12] |

| Solubility | Practically insoluble in water; soluble in boiling alcohol, chloroform, and dimethyl sulfoxide (DMSO). | [11][13] |

Metal Chelation

The defining characteristic of 8-hydroxyquinolines is their ability to act as bidentate chelating agents, forming stable complexes with a variety of metal ions. The stability of these complexes is a critical factor in their biological activity.

| Metal Ion | Stoichiometry (Metal:Ligand) | Conditional Stability Constant (K') | Reference |

| Cu(II) | 1:2 | 1.2 x 10¹⁰ M⁻² | [8] |

| Zn(II) | 1:2 | 7.0 x 10⁸ M⁻² | [8] |

Antimicrobial Activity

Halogenated 8-hydroxyquinolines exhibit a broad spectrum of antimicrobial activity against bacteria and fungi. The minimum inhibitory concentration (MIC) is a key measure of their potency.

| Compound | Microorganism | MIC (µM) | Reference |

| 8-Hydroxyquinoline | Staphylococcus aureus | 3.44 - 13.78 | [5] |

| Clioquinol | Staphylococcus aureus | 1.1 - 6.9 | [2][14] |

| Cloxyquin | Listeria monocytogenes | 5.57 | [5] |

| 7-Bromo-8-hydroxyquinoline | Gram-negative bacteria | - | [5] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 | [2][14] |

| Nitroxoline | Aeromonas hydrophila | 5.26 | [5] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of halogenated 8-hydroxyquinolines.

Synthesis of 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)

This protocol is based on the classical halogenation of 8-hydroxyquinoline.

Materials:

-

8-hydroxyquinoline

-

Glacial acetic acid

-

Potassium iodide (KI)

-

Potassium iodate (KIO₃)

-

Hydrochloric acid (HCl)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium hydroxide (NaOH)

-

Chlorine gas or a source of chlorine (e.g., N-chlorosuccinimide)

-

Ethanol

-

Distilled water

Procedure:

-

Iodination:

-

Dissolve 8-hydroxyquinoline in glacial acetic acid.

-

Add a solution of potassium iodide and potassium iodate in water dropwise to the 8-hydroxyquinoline solution with stirring.

-

Stir the reaction mixture at room temperature for several hours.

-

The formation of 7-iodo-8-hydroxyquinoline can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a large volume of water to precipitate the product.

-

Filter the precipitate, wash with water, and then with a dilute solution of sodium thiosulfate to remove any excess iodine.

-

Wash again with water and dry the 7-iodo-8-hydroxyquinoline.

-

-

Chlorination:

-

Suspend the dried 7-iodo-8-hydroxyquinoline in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Pass a slow stream of chlorine gas through the suspension with stirring, or add a chlorinating agent like N-chlorosuccinimide portion-wise.

-

Monitor the reaction by TLC.

-

After completion, neutralize the excess chlorine with a sodium thiosulfate solution.

-

Precipitate the product by adding water.

-

Filter the crude 5-chloro-7-iodo-8-hydroxyquinoline, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure clioquinol.

-

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Halogenated 8-hydroxyquinoline compound

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

0.5 McFarland standard

-

Sterile saline or broth

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the halogenated 8-hydroxyquinoline in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

-

Add 100 µL of the compound stock solution (at twice the highest desired final concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column of dilutions.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized inoculum to each well (except for a sterility control well containing only broth).

-

Include a growth control well (inoculum without the compound).

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.

-

-

Reading the MIC:

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

In Vitro Neurotoxicity Assessment using SH-SY5Y Cells

This protocol describes a basic cell viability assay to assess the neurotoxicity of halogenated 8-hydroxyquinolines.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Halogenated 8-hydroxyquinoline compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture SH-SY5Y cells in complete DMEM.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight in the CO₂ incubator.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the halogenated 8-hydroxyquinoline in culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

-

Include untreated control wells (medium only) and a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the plate for 24-48 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Visualizing Mechanisms and Workflows

Graphviz diagrams are provided to illustrate key pathways and processes related to halogenated 8-hydroxyquinolines.

Proposed Signaling Pathway for Clioquinol-Induced Neurotoxicity

References

- 1. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Method for preparing 5-chloro-8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Stoichiometry and conditional stability constants of Cu(II) or Zn(II) clioquinol complexes; implications for Alzheimer's and Huntington's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clioquinol | C9H5ClINO | CID 2788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Clioquinol CAS#: 130-26-7 [m.chemicalbook.com]

- 12. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Chloroquinolin-8-ol: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloroquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline, is a versatile heterocyclic compound that has garnered significant attention in the scientific community for its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its anticancer, antimicrobial, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanism of Action: Metal Ion Chelation

The diverse biological activities of this compound are fundamentally linked to its potent ability to chelate metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group at the 8-position form a bidentate chelation site, enabling the molecule to bind to various divalent and trivalent metal ions, most notably iron (Fe), copper (Cu), and zinc (Zn). This sequestration of essential metal ions disrupts numerous cellular processes that are dependent on these metallic cofactors, leading to the observed biological effects.

Anticancer Activity

The anticancer properties of this compound and its derivatives have been demonstrated across a range of cancer cell lines.[1] The primary mechanism underlying its antitumor effect is the induction of apoptosis through a multifaceted approach involving metal chelation and the generation of reactive oxygen species (ROS).

Induction of Apoptosis

This compound instigates programmed cell death, or apoptosis, in cancer cells through both intrinsic and extrinsic pathways. A key event is the disruption of mitochondrial function, triggered by the chelation of intracellular copper and iron. This leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, the key executioners of apoptosis.[2][3] Specifically, the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3 and -7, has been observed.[2]

Quantitative Anticancer Data

The cytotoxic effects of this compound and its derivatives have been quantified using IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of a cell population.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 7-Chloro-4-(phenylamino)quinoline derivative | MCF-7 (Breast) | 6.50 | [4] |

| 7-Chloro-4-(phenylamino)quinoline derivative | PC3 (Prostate) | 11.75 | [4] |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (5d) | CCRF-CEM (Leukemia) | 0.4 | [5] |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (8d) | Hut78 (T-cell lymphoma) | 0.6 | [5] |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (12d) | Raji (Burkitt lymphoma) | 0.8 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

-

This compound stock solution (in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity

This compound exhibits potent activity against a broad range of microorganisms, including bacteria and fungi. The primary mechanism of its antimicrobial action is the chelation of essential metal ions, which are vital for microbial survival and growth.[6]

Disruption of Microbial Metabolism

By sequestering metal ions like iron and zinc, this compound effectively deprives microorganisms of these crucial cofactors for various metabolic enzymes. This leads to the inhibition of key cellular processes such as respiration, DNA replication, and protein synthesis, ultimately resulting in microbial cell death.[6]

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Cloxyquin (5-Chloroquinolin-8-ol) | Mycobacterium tuberculosis H37Ra | 0.125 | [6] |

| 8-hydroxyquinoline | Mycobacterium tuberculosis H37Ra | 0.125 | [6] |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 (µM) | [7] |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | Staphylococcus aureus (MSSA) | 2.2 (µM) | [7] |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | Staphylococcus aureus (MRSA) | 1.1 (µM) | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[8][9]

Materials:

-

This compound stock solution

-

Bacterial or fungal strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Microplate reader (optional)

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in the growth medium directly in the wells of a 96-well plate.[8]

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[8]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[8] This can be assessed visually or by using a microplate reader.

Neuroprotective Effects

Derivatives of 8-hydroxyquinoline, including this compound, have shown promise as neuroprotective agents in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10][11] The neuroprotective mechanisms are multifaceted and involve antioxidant activity, metal ion chelation, and modulation of specific signaling pathways.

Modulation of Calpain-Calpastatin and Nrf2/ARE Pathways

Studies have indicated that 8-hydroxyquinoline derivatives can ameliorate neuronal cell death by modulating the calpain-calpastatin signaling pathway, which is involved in calcium-dependent proteolysis and apoptosis.[10] Furthermore, these compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[12] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, thereby protecting neurons from oxidative stress.

Experimental Protocol: In Vitro Neuroprotection Assay

An in vitro model using a neuroblastoma cell line, such as SH-SY5Y, is commonly employed to assess the neuroprotective effects of compounds.

Materials:

-

This compound stock solution

-

SH-SY5Y neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12)

-

Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's model, or high glucose for diabetic neuropathy model)

-

Reagents for viability assay (e.g., MTT)

-

Reagents for measuring oxidative stress (e.g., DCFDA-DA)

-

Reagents for Western blotting or qPCR to analyze protein and gene expression (e.g., Nrf2, calpain)

Procedure:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a more mature neuronal phenotype using agents like retinoic acid.

-

Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for a specific period.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent to induce cell damage.

-

Assessment of Neuroprotection:

-

Cell Viability: Perform an MTT assay to quantify the protective effect of the compound on cell survival.

-

Oxidative Stress: Measure the levels of intracellular ROS using fluorescent probes.

-

Signaling Pathway Analysis: Analyze the expression and activation of key proteins in the Nrf2 and calpain pathways using techniques like Western blotting or qPCR.

-

Conclusion

This compound is a promising scaffold in drug discovery with a well-defined primary mechanism of action centered on metal ion chelation. This fundamental property underpins its potent anticancer, antimicrobial, and neuroprotective activities by disrupting critical metal-dependent cellular processes. The induction of apoptosis in cancer cells, inhibition of microbial growth through nutrient deprivation, and modulation of key neuroprotective signaling pathways highlight the therapeutic potential of this compound and its derivatives. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound-based therapeutics. Further research is warranted to fully elucidate the intricate downstream effects of metal chelation and to optimize the pharmacological profile of this versatile molecule for clinical applications.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. EUCAST: MIC Determination [eucast.org]

- 10. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Theoretical and Computational Studies of 7-Chloroquinolin-8-ol

This technical guide provides a comprehensive overview of the theoretical and computational studies performed on this compound, a quinoline derivative of significant interest in medicinal chemistry. The document summarizes key quantitative data, details the computational methodologies employed, and visualizes the logical workflows involved in these in-silico analyses.

Molecular Geometry and Structural Analysis

The foundational aspect of any computational study is the optimization of the molecular geometry. For this compound, Density Functional Theory (DFT) is the most common method employed to determine the most stable conformation. These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure and its interaction with biological targets.

dot

Caption: General workflow for theoretical and computational studies.

Spectroscopic Analysis

Computational methods are invaluable for interpreting experimental spectroscopic data. Theoretical calculations of vibrational frequencies (FT-IR and FT-Raman) and electronic transitions (UV-Vis) can aid in the precise assignment of spectral bands.

2.1. Vibrational Spectroscopy